molecular formula C16H11NO2S2 B400093 (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B400093
M. Wt: 313.4g/mol
InChI Key: ZFGGWTSPWIUVKH-GXDHUFHOSA-N
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Description

(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a hydroxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The hydroxybenzylidene moiety can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidinone ring can also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one
  • N’-(3-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide

Uniqueness

(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a hydroxybenzylidene moiety.

Properties

Molecular Formula

C16H11NO2S2

Molecular Weight

313.4g/mol

IUPAC Name

(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11NO2S2/c18-13-8-4-5-11(9-13)10-14-15(19)17(16(20)21-14)12-6-2-1-3-7-12/h1-10,18H/b14-10+

InChI Key

ZFGGWTSPWIUVKH-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=S

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S

Origin of Product

United States

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